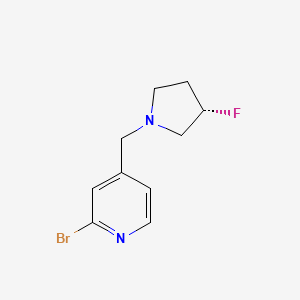
(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the second position and a fluoropyrrolidine group attached to the fourth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromopyridine and 3-fluoropyrrolidine.
Formation of Intermediate: The 3-fluoropyrrolidine is reacted with a suitable protecting group to form a protected intermediate.
Coupling Reaction: The protected intermediate is then coupled with 2-bromopyridine under specific reaction conditions, such as the presence of a base and a suitable solvent.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of a base and a polar solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine group can enhance binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylpyridine: Similar structure but lacks the fluoropyrrolidine group.
4-Bromo-2-fluoropyridine: Contains a fluorine atom but lacks the pyrrolidine group.
2-Bromo-4-(pyrrolidin-1-yl)pyridine: Similar structure but lacks the fluorine atom.
Uniqueness
(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine is unique due to the presence of both the bromine atom and the fluoropyrrolidine group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C10H12BrFN2 |
|---|---|
Peso molecular |
259.12 g/mol |
Nombre IUPAC |
2-bromo-4-[[(3S)-3-fluoropyrrolidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C10H12BrFN2/c11-10-5-8(1-3-13-10)6-14-4-2-9(12)7-14/h1,3,5,9H,2,4,6-7H2/t9-/m0/s1 |
Clave InChI |
GCHWHDBFDVKACW-VIFPVBQESA-N |
SMILES isomérico |
C1CN(C[C@H]1F)CC2=CC(=NC=C2)Br |
SMILES canónico |
C1CN(CC1F)CC2=CC(=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B15219322.png)
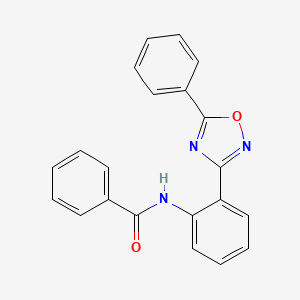
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
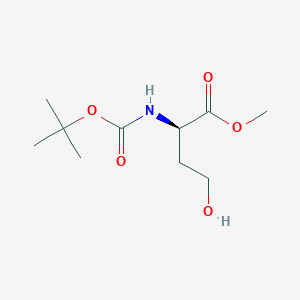
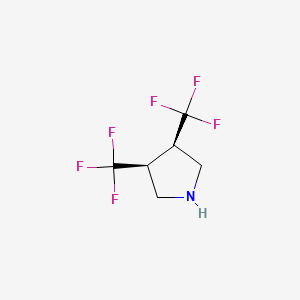
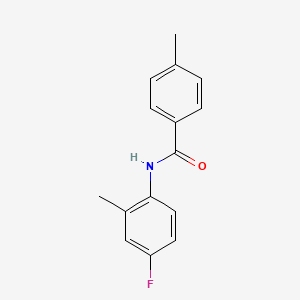
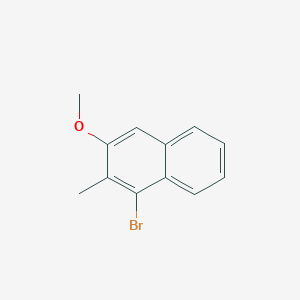
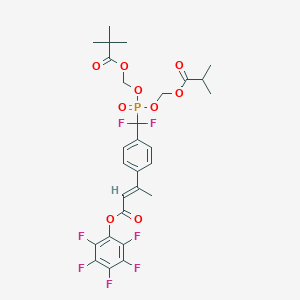
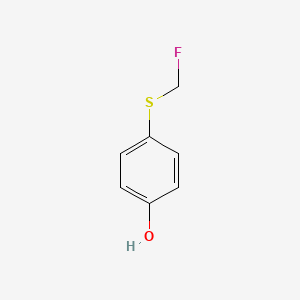
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)

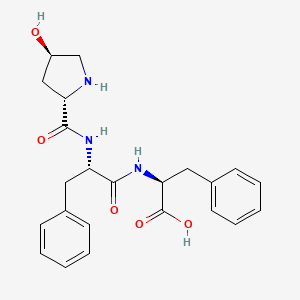
![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)
